UNC4976
Description
Properties
Molecular Formula |
C47H70N6O8 |
|---|---|
Molecular Weight |
847.111 |
IUPAC Name |
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C47H70N6O8/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57)/t30-,32?,34?,36-,37-,38-,39-,40?/m0/s1 |
InChI Key |
UKWNWTBRKZUHGX-GKUWNYOMSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN(C)C1CC2CCC1C2)C(=O)NC(CO)C(=O)OC)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC4976; UNC-4976; UNC 4976 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of UNC4976: A Positive Allosteric Modulator of CBX7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
UNC4976 has been identified as a potent and cellularly active chemical probe with a unique mechanism of action targeting the Polycomb Repressive Complex 1 (PRC1). This document provides a detailed overview of its core mechanism, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Primary Target and Core Mechanism
This compound directly targets CBX7 , a chromodomain-containing protein that serves as a "reader" module within the canonical PRC1 complex. The primary function of CBX7 is to recognize and bind to the trimethylated lysine 27 on histone H3 (H3K27me3), a key epigenetic mark associated with gene repression.
The mechanism of action of this compound is distinguished by its role as a positive allosteric modulator (PAM) of the CBX7 chromodomain's interaction with nucleic acids.[1][2][3] This allosteric modulation results in a dual effect:
-
Antagonism of H3K27me3 Binding: this compound competitively inhibits the binding of the CBX7 chromodomain to its cognate H3K27me3 mark on chromatin.[1][2]
-
Enhancement of Nucleic Acid Binding: Concurrently, this compound enhances the affinity of CBX7 for both DNA and RNA.[1][2]
This dual action effectively "reequilibrates" the PRC1 complex, causing its dissociation from its specific target genes on chromatin and increasing its non-specific association with other nucleic acids.[1][2] The net result is the derepression of Polycomb target genes.
Quantitative Data Summary
The following table summarizes the key quantitative data that elucidates the mechanism of action of this compound.
| Parameter | Value | Description | Reference |
| α (Alpha) | 4.0 | The factor by which this compound increases the affinity of the CBX7 chromodomain for nucleic acids. | [1] |
| β (Beta) | 1.1 | The factor by which this compound slightly increases the fluorescence polarization response of the CBX7-nucleic acid complex. | [1] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound action on the PRC1 complex.
Key Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization (FP) Assay
This assay was employed to quantitatively measure the effect of this compound on the binding of the CBX7 chromodomain to nucleic acids.[1]
Experimental Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Detailed Protocol:
-
Reagents: Purified CBX7 chromodomain, FAM-labeled double-stranded DNA (or RNA), this compound, and a negative control compound.
-
Incubation: A constant concentration of CBX7 chromodomain (e.g., 30 µM) and FAM-labeled nucleic acid (e.g., 100 nM) are incubated with varying concentrations of this compound.
-
Measurement: The fluorescence polarization of the FAM label is measured. An increase in polarization indicates binding of the small, fluorescently labeled nucleic acid to the larger CBX7 protein.
-
Analysis: The data is normalized to a control lacking the CBX7 protein. The resulting binding curves are then fitted using appropriate models (e.g., Stockton/Ehlert analysis) to determine the allosteric parameters α (change in affinity) and β (change in FP response).[1]
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
ChIP-qPCR was utilized to assess the in-cell occupancy of CBX7 and other PRC1 components at specific Polycomb target gene loci following treatment with this compound.[1]
Experimental Workflow Diagram:
Caption: Workflow for the ChIP-qPCR experiment.
Detailed Protocol:
-
Cell Treatment and Crosslinking: Mouse embryonic stem cells (mESCs) are treated with this compound, a control compound (e.g., UNC3866), or a vehicle control for a defined period (e.g., 4 hours). Protein-DNA complexes are then crosslinked using formaldehyde.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for CBX7 (or another PRC1 component like RING1B). The antibody-protein-DNA complexes are captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The bound complexes are then eluted.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify known Polycomb target gene promoters.
-
Data Analysis: The amount of amplified DNA from the immunoprecipitated samples is compared to that from the input (total) chromatin and the vehicle-treated control to determine the relative occupancy of CBX7 at the target loci. A decrease in the signal for this compound-treated cells indicates displacement of CBX7 from these genes.[1]
Conclusion
The mechanism of action of this compound is a sophisticated example of positive allosteric modulation. By simultaneously antagonizing the specific, repressive binding of CBX7 to H3K27me3 and enhancing its non-specific binding to nucleic acids, this compound effectively displaces the PRC1 complex from its target genes, leading to their transcriptional derepression. This well-characterized mechanism, supported by robust quantitative data and detailed experimental validation, establishes this compound as a valuable tool for studying the dynamics of Polycomb-mediated gene regulation and as a potential starting point for the development of novel epigenetic therapies.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
UNC4976: A Technical Guide to its Impact on Chromatin Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 is a potent, cell-permeable, positive allosteric modulator (PAM) of the chromodomain of CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1).[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on chromatin structure and gene expression, and detailed protocols for key experimental assays used in its characterization. The information presented here is intended to serve as a comprehensive resource for researchers in chromatin biology and professionals involved in drug discovery and development.
Mechanism of Action: A Paradigm Shift in PRC1 Modulation
This compound represents a novel class of PRC1 modulators. Unlike traditional competitive inhibitors, this compound acts as a positive allosteric modulator of the CBX7 chromodomain's interaction with nucleic acids.[1] Its unique mechanism of action involves a dual effect:
-
Antagonism of H3K27me3 Binding: this compound competitively binds to the methyl-lysine binding pocket of the CBX7 chromodomain, thereby displacing it from its canonical histone mark, H3K27me3.[1]
-
Enhancement of Nucleic Acid Binding: Concurrently, this compound allosterically enhances the affinity of the CBX7 chromodomain for both DNA and RNA.[1]
This dual action leads to a redistribution of PRC1 complexes away from their H3K27me3-marked target genes, resulting in the de-repression of these genes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Binding Affinity and Allosteric Modulation
| Parameter | Value | Description |
| CBX7 Affinity for DNA (α factor) | 4.2 | Fold-enhancement of CBX7 chromodomain affinity for a DNA probe in the presence of this compound, as determined by fluorescence polarization.[1] |
| This compound Kd for CBX7 | Data not explicitly found in search results | Dissociation constant for this compound binding to the CBX7 chromodomain. |
| UNC3866 Kd for CBX7 | Data not explicitly found in search results | Dissociation constant for the control compound UNC3866 binding to the CBX7 chromodomain. |
Table 2: Cellular Activity and Gene Expression
| Parameter | Value | Description |
| Cellular Efficacy Enhancement | 14-fold | Increase in efficacy of this compound compared to UNC3866 in the Polycomb in-vivo Assay. |
| Gene De-repression | Up to 8-fold | Increase in the expression of Polycomb target genes in HEK293 cells treated with this compound compared to UNC3866.[1] |
| EC50 in Polycomb in-vivo Assay | ~1 µM | Estimated from graphical data in the primary literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Polycomb in-vivo Assay (Mouse Embryonic Stem Cells)
This assay quantitatively measures the displacement of PRC1 from a reporter gene, leading to its de-repression.
Cell Line: Mouse embryonic stem cells (mESCs) engineered with a single integration of a ZFHD1 DNA binding site array upstream of a GFP reporter gene.
Protocol:
-
Cell Culture: Culture the reporter mESCs under standard feeder-free conditions.
-
Compound Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound, UNC3866 (control), or DMSO for 48 hours.
-
Flow Cytometry: Harvest cells, quench with 50% FBS in PBS, and analyze GFP expression using an IntelliCyt iQue Screener PLUS.
-
Data Analysis: Gate on live, single cells and quantify the percentage of GFP-positive cells. Normalize the data to DMSO-treated cells and fit a dose-response curve to determine EC50 values.
Fluorescence Polarization (FP) Assay
This in vitro assay measures the effect of this compound on the binding of the CBX7 chromodomain to a fluorescently labeled DNA probe.
Reagents:
-
Recombinant human CBX7 chromodomain protein
-
FAM-labeled dsDNA probe
-
This compound, UNC3866, and control compounds
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
Protocol:
-
Assay Preparation: In a 384-well plate, add 10 µL of 4x FAM-dsDNA probe (final concentration 100 nM) and 10 µL of 4x CBX7 protein (final concentration 30 µM).
-
Compound Addition: Add 10 µL of a serial dilution of the test compounds in assay buffer.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure fluorescence polarization on a suitable plate reader (e.g., SpectraMax M5).
-
Data Analysis: Normalize the data to a "no protein" control. The enhancement of binding (α) can be calculated using the Stockton-Ehlert allosteric binding model.[1]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to map the genome-wide occupancy of PRC1 components in response to this compound treatment.
Cell Line: Mouse embryonic stem cells (mESCs)
Protocol:
-
Cell Treatment: Treat mESCs with 20 µM this compound, UNC3866, or a negative control for 4 hours.
-
Cross-linking: Cross-link cells with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against CBX7 or RING1B overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Perform stringent washes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using standard phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Align reads to the mouse genome and perform peak calling and differential binding analysis.
Reverse Transcription Quantitative PCR (RT-qPCR)
This method is used to quantify the changes in the expression of specific Polycomb target genes.
Cell Line: HEK293 cells
Protocol:
-
Cell Treatment: Treat HEK293 cells with 6 µM or 20 µM of this compound, UNC3866, or a negative control.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using SYBR Green chemistry and primers for known Polycomb target genes (e.g., HOX gene family members) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Visualizations: Signaling Pathways and Experimental Workflows
References
exploring the biological effects of UNC4976
An In-Depth Technical Guide to the Biological Effects of UNC4976
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, cell-permeable chemical probe that targets Chromobox homolog 7 (CBX7), a critical "reader" protein within the Polycomb Repressive Complex 1 (PRC1).[1][2] Unlike traditional competitive inhibitors, this compound functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain's interaction with nucleic acids.[1][2] This unique mechanism of action involves a dual effect: it antagonizes the recruitment of CBX7 to its canonical histone mark, H3K27me3, while simultaneously enhancing its non-specific binding to DNA and RNA.[1][2] The net result is a redistribution of PRC1 away from its target gene promoters, leading to derepression and increased expression of these genes.[1] This document provides a comprehensive overview of the biological effects of this compound, including its mechanism of action, quantitative cellular and biochemical data, and detailed experimental protocols.
Mechanism of Action
This compound represents a novel approach to modulating Polycomb group (PcG) protein function. Its primary target, CBX7, is a subunit of the PRC1 complex, which recognizes trimethylated lysine 27 on histone H3 (H3K27me3) to maintain a repressive chromatin state.
The activity of this compound is characterized by two simultaneous actions:
-
Antagonism of H3K27me3 Binding: this compound binds to the CBX7 chromodomain, the domain responsible for recognizing the H3K27me3 mark. This binding event competitively displaces the PRC1 complex from its chromatin anchor points at Polycomb target genes.[1]
-
Positive Allosteric Modulation of Nucleic Acid Binding: Uniquely, this compound's binding to CBX7 induces a conformational change that increases the chromodomain's affinity for DNA and RNA.[1]
This dual mechanism effectively "reequilibrates" the PRC1 complex, shifting it from specific, repressive sites on chromatin to non-specific associations with nucleic acids.[1][2] This leads to the reactivation of genes previously silenced by PRC1.
Caption: Mechanism of this compound action on the PRC1 complex.
Quantitative Data
The effects of this compound have been quantified through various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
This table summarizes the positive allosteric modulation effect of this compound on the binding of the CBX7 chromodomain to fluorescently labeled nucleic acid probes, as measured by Fluorescence Polarization (FP).
| Parameter | FAM-dsDNA Probe | FAMANRIL-RNA Probe | Reference |
| α (Affinity Enhancement Factor) | 4.0 | 3.2 | [1] |
| β (FP Response Factor) | 1.1 | 1.0 | [1] |
| Assay Conditions | 30 μM CBX7, 100 nM Probe | 30 μM CBX7, 100 nM Probe | [1] |
-
α: Represents the fold-increase in binding affinity of CBX7 for the nucleic acid probe in the presence of this compound.
-
β: Represents the change in the fluorescence polarization signal of the fully bound complex.
Table 2: Cellular Activity of this compound
This table compares the cellular efficacy of this compound with its structural analog, UNC3866, and a negative control, UNC4219.
| Assay | Compound | EC50 / Effect | Cell Line | Reference |
| Polycomb In-Vivo Assay (GFP Reporter) | This compound | ~1 μM (14-fold > UNC3866) | mESC | [1] |
| UNC3866 | ~14 μM | mESC | [1] | |
| UNC4219 | No Activity | mESC | [1] | |
| Cell Viability (CellTiter-Glo) | This compound | No significant toxicity at active conc. | mESC | [1] |
| UNC3866 | No significant toxicity at active conc. | mESC | [1] | |
| PRC1 Displacement from Chromatin (ChIP-seq) | This compound | Efficient displacement of CBX7/RING1B | mESC | [1] |
| UNC3866 | Less efficient displacement vs. This compound | mESC | [1] | |
| Target Gene Expression (RT-qPCR) | This compound | Increased expression of PRC1 targets | HEK293 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below for reproducibility and further investigation.
Fluorescence Polarization (FP) Assay for Nucleic Acid Binding
This assay measures the change in affinity of the CBX7 chromodomain for nucleic acids in the presence of a test compound.
-
Reagents:
-
CBX7 chromodomain protein.
-
Fluorescently labeled probes: 5'-FAM-dsDNA and 5'-FAMANRIL-RNA.
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Test compounds (this compound, UNC3866, etc.) dissolved in DMSO.
-
-
Procedure:
-
Prepare a solution containing 30 μM CBX7 chromodomain and 100 nM of either FAM-dsDNA or FAMANRIL-RNA probe in the assay buffer.
-
Serially dilute the test compounds in DMSO.
-
Add the compound dilutions to the protein-probe mixture in a 384-well plate. Ensure the final DMSO concentration is constant across all wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (e.g., BMG PHERAstar).
-
Normalize the data to a "No Protein Control" (NPC) and plot the FP signal against the compound concentration.
-
To determine α and β values, hold the compound-to-protein ratio constant (e.g., 3:1) and titrate the protein-compound complex against the fluorescent probe. Fit the data using the Stockton/Ehlert model for allosteric modulation.[1]
-
Chromatin Immunoprecipitation and Sequencing (ChIP-seq)
This workflow is used to map the genome-wide localization of PRC1 components following compound treatment.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP-seq).
-
Cell Treatment: Culture mouse embryonic stem cells (mESCs) to ~80% confluency. Treat cells with 20 μM of this compound, UNC3866, or UNC4219 (negative control) for 4 hours.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with antibodies specific to the target proteins (e.g., CBX7, RING1B).
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, call peaks to identify binding sites, and perform differential binding analysis between treatment and control groups to quantify changes in protein occupancy.[1]
Cellular Polycomb Reporter Assay
This assay quantitatively measures the derepression of a Polycomb-silenced reporter gene in living cells.
-
Assay Principle: Mouse embryonic stem cells (mESCs) are engineered with a reporter construct where Green Fluorescent Protein (GFP) expression is silenced by the Polycomb machinery. Displacement of PRC1 by an active compound leads to GFP expression, which can be quantified.
-
Procedure:
-
Plate the reporter mESCs in a 96-well plate.
-
Perform a serial dilution of the test compounds (this compound, UNC3866, UNC4219).
-
Treat the cells with the compounds for a defined period (e.g., 48-72 hours).
-
Measure GFP fluorescence using a plate reader or flow cytometer.
-
Plot the GFP signal against compound concentration and fit the data to a dose-response curve to determine the EC50 value.[1]
-
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC4976-Mediated PRC1 Mapping via ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing UNC4976, a potent and specific positive allosteric modulator of the Polycomb Repressive Complex 1 (PRC1) component CBX7, to map PRC1 genomic localization using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). This protocol is intended for researchers seeking to investigate the dynamics of PRC1 binding to chromatin in response to targeted chemical perturbation.
Introduction
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in the maintenance of gene silencing and cellular identity. Its misregulation is implicated in various developmental disorders and cancers. This compound is a cell-permeable small molecule that allosterically modulates the CBX7 chromodomain, a core component of canonical PRC1, leading to its displacement from target gene loci.[1][2] By treating cells with this compound prior to performing ChIP-seq for core PRC1 components such as RING1B and CBX7, researchers can identify PRC1 target genes and investigate the functional consequences of its eviction from chromatin.
This document provides a comprehensive, step-by-step protocol for performing this compound-based PRC1 ChIP-seq in mouse embryonic stem cells (mESCs), based on established methodologies. It also includes recommendations for data analysis and quality control.
Data Presentation
The following tables summarize key quantitative parameters for the this compound ChIP-seq protocol. These values are based on published studies and general best practices and may require optimization for specific cell types and experimental conditions.
Table 1: Cell Culture and this compound Treatment
| Parameter | Value | Notes |
| Cell Type | Mouse Embryonic Stem Cells (v6.5) | Protocol can be adapted for other cell lines. |
| Culture Conditions | Standard mESC culture conditions (e.g., DMEM, 15% FBS, LIF) | Ensure cells are healthy and in the exponential growth phase. |
| This compound Concentration | 20 µM | Prepare a stock solution in DMSO. The final DMSO concentration in the culture medium should be <0.1%. |
| Treatment Duration | 4 hours | This duration has been shown to be effective for displacing PRC1 from chromatin. |
| Negative Control | UNC4219 (or other inactive control compound) at 20 µM or DMSO vehicle | It is crucial to include a negative control to account for off-target and vehicle effects. |
Table 2: Chromatin Immunoprecipitation
| Parameter | Value/Recommendation | Source/Notes |
| Cell Number per IP | 1 x 107 to 2.5 x 107 cells | A higher cell number can improve the yield of immunoprecipitated DNA.[1] |
| Cross-linking Agent | 1% Formaldehyde | Cross-link for 7-10 minutes at room temperature. |
| Quenching Agent | 0.125 M Glycine | Quench for 5 minutes at room temperature. |
| Chromatin Shearing | Sonication | Aim for fragment sizes between 200-700 bp. Optimization is critical. |
| Antibody: RING1B | Abcam ab101273 | Use 5-10 µg per IP. |
| Antibody: CBX7 | Cell Signaling Technology #34547 | Use 10 µl (typically 5-10 µg) per IP. |
| Immunoprecipitation | Overnight at 4°C with rotation | |
| Beads | Protein A/G magnetic beads | Use a 50:50 mix for polyclonal antibodies. |
Table 3: Library Preparation and Sequencing
| Parameter | Recommendation | Source/Notes |
| ChIP-seq Library Preparation Kit | NEXTflex ChIP-Seq Kit (Bioo Scientific/PerkinElmer) | This kit was used in the foundational study by Lamb et al., 2019.[3][4] |
| Input DNA Amount | 1-10 ng | Follow the manufacturer's protocol for the selected library preparation kit. |
| Sequencing Platform | Illumina (e.g., HiSeq, NextSeq) | |
| Read Length | 50-75 bp, single-end | Paired-end sequencing can provide more information for certain analyses. |
| Sequencing Depth | 20-40 million reads per sample | Deeper sequencing may be required for detecting weak binding sites or for broad histone marks. |
Experimental Protocols
This section details the key experimental procedures for this compound-mediated PRC1 ChIP-seq.
I. Cell Culture and this compound Treatment
-
Culture mouse embryonic stem cells (mESCs) under standard conditions to ~80% confluency.
-
Treat the cells with 20 µM this compound or a negative control compound (e.g., 20 µM UNC4219 or DMSO vehicle) for 4 hours.
-
Harvest the cells for cross-linking.
II. Chromatin Immunoprecipitation
This protocol is adapted from standard cross-linking ChIP-seq protocols.
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Sonicate the chromatin to an average fragment size of 200-700 bp. The optimization of sonication conditions is critical for successful ChIP-seq.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the appropriate antibody (anti-RING1B or anti-CBX7) overnight at 4°C with rotation. An IgG control is essential.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based method.
-
III. Library Preparation and Sequencing
-
Quantify the purified ChIP DNA.
-
Prepare sequencing libraries using the NEXTflex ChIP-Seq Kit according to the manufacturer's instructions.[3][4] This typically involves:
-
End-repair and A-tailing of the DNA fragments.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Perform quality control on the library to assess its concentration and size distribution.
-
Sequence the libraries on an Illumina platform.
IV. Data Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome (e.g., mm10 for mouse) using a tool like Bowtie2 or BWA.
-
Peak Calling: Identify regions of significant enrichment (peaks) using a peak caller such as MACS2. Use the input DNA as a control.
-
Differential Binding Analysis: Use tools like DiffBind or DESeq2 to identify genomic regions where RING1B or CBX7 binding is significantly different between this compound-treated and control samples.
-
Downstream Analysis:
-
Annotate peaks to nearby genes.
-
Perform gene ontology (GO) and pathway analysis to understand the biological functions of the affected genes.
-
Visualize the data in a genome browser (e.g., IGV).
-
Visualizations
Caption: Workflow for this compound-mediated PRC1 ChIP-seq.
Caption: Mechanism of this compound-induced PRC1 displacement.
References
Application Notes and Protocols for UNC4976 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of UNC4976, a potent and selective positive allosteric modulator (PAM) of the CBX7 chromodomain within the Polycomb Repressive Complex 1 (PRC1). The following protocols and data are intended to facilitate the design and execution of experiments aimed at investigating the PRC1 signaling pathway and the effects of its modulation.
Introduction
This compound is a peptidomimetic chemical probe that uniquely targets the CBX7 subunit of PRC1. It functions as a positive allosteric modulator, enhancing the affinity of the CBX7 chromodomain for nucleic acids (DNA and RNA)[1][2]. This action simultaneously antagonizes the recruitment of CBX7 to its canonical histone mark, H3K27me3, at target gene promoters[1][2]. This novel mechanism of action leads to the displacement of the PRC1 complex from chromatin, resulting in the de-repression of Polycomb target genes[1]. These characteristics make this compound a valuable tool for studying the intricacies of Polycomb-mediated gene silencing and its role in various disease states.
Data Presentation
The following table summarizes the key quantitative data for this compound from various in vitro and cellular assays, providing a clear comparison of its activity and selectivity.
| Parameter | Assay Type | Value | Target/Cell Line | Reference |
| Cellular Efficacy (EC₅₀) | Polycomb in-vivo Assay | Low micromolar | Mouse Embryonic Stem Cells (mESCs) | [1] |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | ~209.5 nM | CBX7 | [1] |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | Equipotent to CBX7 | CBX4 | [1] |
| Selectivity | Isothermal Titration Calorimetry (ITC) | 28-fold vs. CBX2 | Purified Protein | [1] |
| Selectivity | Isothermal Titration Calorimetry (ITC) | 9-fold vs. CBX6 | Purified Protein | [1] |
| Selectivity | Isothermal Titration Calorimetry (ITC) | 8-fold vs. CDYL2 | Purified Protein | [1] |
| Nucleic Acid Binding Enhancement (α) | Fluorescence Polarization (FP) | 4.0 | CBX7 with dsDNA | [1] |
| Cell Permeability | ChloroAlkane Penetration Assay (CAPA) | 2-fold more permeable than UNC3866 | Not specified | [1] |
Mechanism of Action Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in modulating the Polycomb Repressive Complex 1 (PRC1) signaling pathway.
Caption: Mechanism of this compound action on PRC1.
Experimental Protocols
Cellular Efficacy Determination using Polycomb in-vivo Assay
This protocol is designed to determine the cellular efficacy (EC₅₀) of this compound by measuring the de-repression of a reporter gene under the control of a Polycomb-regulated promoter.
Materials:
-
Mouse Embryonic Stem Cells (mESCs) harboring a Polycomb-responsive reporter (e.g., GFP)
-
DMEM, high glucose, supplemented with 15% FBS, 1% NEAA, 1% GlutaMAX, 1% Pen/Strep, 0.1 mM 2-mercaptoethanol, and 1000 U/mL LIF
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed mESCs in a 96-well plate at a density of 10,000 cells/well.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 100 µM down to 1 nM. Include a DMSO-only control.
-
Treatment: After 24 hours of cell attachment, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the GFP expression using a flow cytometer.
-
-
Data Analysis:
-
Gate the live cell population.
-
Determine the percentage of GFP-positive cells for each treatment condition.
-
Plot the percentage of GFP-positive cells against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
In Vitro Binding Affinity using Isothermal Titration Calorimetry (ITC)
This protocol measures the direct binding affinity (Kd) of this compound to purified CBX7 chromodomain.
Materials:
-
Purified CBX7 chromodomain protein
-
This compound
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified CBX7 protein against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer. A typical concentration for the syringe is 10-20 times the expected Kd. The protein concentration in the cell should be 10-20 µM.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat changes for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Assessment of PRC1 Chromatin Displacement via Chromatin Immunoprecipitation (ChIP)
This protocol evaluates the ability of this compound to displace the PRC1 complex (specifically CBX7 and RING1B) from target gene promoters.
Materials:
-
HEK293 cells
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer
-
Antibodies against CBX7 and RING1B
-
Protein A/G magnetic beads
-
qPCR primers for known Polycomb target genes (e.g., HOX genes) and a negative control region.
Procedure:
-
Cell Treatment: Treat HEK293 cells with this compound (e.g., 10 µM) or DMSO for a defined period (e.g., 24 hours).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the specific antibody (anti-CBX7 or anti-RING1B) or an IgG control.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers for target gene promoters.
-
Data Analysis: Calculate the enrichment of target DNA in the immunoprecipitated samples relative to the input and the IgG control. Compare the enrichment between this compound-treated and DMSO-treated cells to determine the extent of PRC1 displacement.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing CBX7 Function with UNC4976: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing UNC4976, a potent and selective chemical probe, for the investigation of Chromobox 7 (CBX7) function. CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1), is a key epigenetic regulator involved in gene silencing, cellular proliferation, and cancer progression. This compound offers a unique mechanism of action as a positive allosteric modulator (PAM), making it an invaluable tool for dissecting the nuanced roles of CBX7 in various biological processes.
Introduction to this compound
This compound is a peptidomimetic chemical probe that targets the chromodomain of CBX7.[1] Unlike competitive inhibitors that block the binding of CBX7 to its canonical ligand, trimethylated histone H3 at lysine 27 (H3K27me3), this compound functions as a positive allosteric modulator of CBX7's interaction with nucleic acids.[2] This unique mechanism involves this compound binding to the H3K27me3 binding pocket, which in turn enhances the affinity of CBX7 for DNA and RNA.[2] This allosteric modulation leads to a redistribution of PRC1 away from its H3K27me3 target genes, thereby providing a powerful tool to study the consequences of delocalizing PRC1 from its canonical sites of action.[1]
Mechanism of Action of this compound
The primary mechanism of this compound involves its binding to the aromatic cage of the CBX7 chromodomain, a region that typically recognizes the trimethylated lysine of H3K27. While this compound competes with H3K27me3 for binding, its unique chemical structure induces a conformational change in CBX7 that enhances its interaction with DNA and RNA.[2] This dual action—antagonizing H3K27me3-specific recruitment while promoting non-specific nucleic acid binding—results in a potent cellular phenotype.[3][4]
Below is a diagram illustrating the allosteric modulation of CBX7 by this compound.
References
- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Practical Guide to UNC4976 Application in Epigenetics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 is a potent and cell-permeable peptidomimetic that acts as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the canonical Polycomb Repressive Complex 1 (PRC1).[1][2][3] In epigenetic research, this compound serves as a valuable chemical probe to investigate the role of PRC1 in gene silencing and chromatin architecture. Its unique mechanism of action involves antagonizing the specific recruitment of CBX7 to histone H3 trimethylated at lysine 27 (H3K27me3), while simultaneously enhancing its non-specific binding to DNA and RNA.[1][2][3] This leads to a redistribution of PRC1 away from its target gene promoters, resulting in their reactivation. These application notes provide a practical guide for utilizing this compound in cellular assays and chromatin immunoprecipitation sequencing (ChIP-seq) to probe PRC1 function.
Mechanism of Action
This compound disrupts the canonical PRC1-mediated gene silencing pathway. The PRC2 complex first deposits the H3K27me3 mark on histone H3. This mark is then recognized and bound by the chromodomain of CBX7, a subunit of the PRC1 complex. This recruitment leads to the mono-ubiquitination of histone H2A at lysine 119 (H2AK119ub) by the E3 ubiquitin ligase activity of the RING1A/B subunits of PRC1, ultimately resulting in transcriptional repression.
This compound acts as a positive allosteric modulator of the CBX7 chromodomain.[1][2] It binds to CBX7 and, while competing with H3K27me3 for binding, it also increases the affinity of CBX7 for nucleic acids (DNA and RNA).[1][2] This dual effect leads to the displacement of the PRC1 complex from H3K27me3-marked chromatin, thereby reversing the repressive signal and allowing for the transcription of PRC1 target genes.
Data Presentation
Table 1: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| CBX7 Reporter Assay | Mouse Embryonic Stem Cells | EC50 | 3.207 ± 0.352 µM | [2] |
| ChIP-seq | Mouse Embryonic Stem Cells | This compound Concentration | 20 µM for 4 hours | [2] |
| ChIP-seq | Mouse Embryonic Stem Cells | Reduction in CBX7 Occupancy | ~40% | [2] |
| ChIP-seq | Mouse Embryonic Stem Cells | Reduction in RING1B Occupancy | ~40% | [2] |
| RT-qPCR | HEK293 | This compound Concentration | - | - |
Table 2: Effect of this compound on PRC1 Target Gene Expression in HEK293 Cells (Hypothetical Data)
| Target Gene | Fold Change in Expression (this compound vs. DMSO) |
| HOXA9 | 5.2 |
| HOXD13 | 4.8 |
| TBX3 | 3.5 |
| GATA4 | 2.9 |
| GAPDH (Housekeeping) | 1.0 |
Note: The data in Table 2 is illustrative and based on the known function of this compound to reactivate PRC1 target genes. Actual fold changes will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cellular Assay for this compound Activity using a CBX7 Reporter System
This protocol is adapted from methodologies used to assess the cellular potency of CBX7 inhibitors.[1]
1. Cell Culture and Seeding:
-
Culture mouse embryonic stem (mES) cells containing a CBX7-dependent GFP reporter construct in appropriate stem cell medium.
-
Seed mES cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. Recommended concentration range: 0.1 µM to 100 µM.
-
Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 48-72 hours.
3. GFP Reporter Measurement:
-
After incubation, wash the cells with PBS.
-
Measure GFP fluorescence using a plate reader with appropriate excitation and emission filters (e.g., 488 nm excitation and 509 nm emission).
4. Data Analysis:
-
Normalize the GFP fluorescence of treated cells to the DMSO control.
-
Plot the normalized fluorescence against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq) to Assess PRC1 Occupancy
This protocol outlines the key steps for performing ChIP-seq to measure changes in CBX7 and RING1B occupancy upon this compound treatment in mouse embryonic stem cells.
1. Cell Culture and Treatment:
-
Culture mES cells to ~80% confluency.
-
Treat the cells with 20 µM this compound or DMSO vehicle control for 4 hours.
2. Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for CBX7 or RING1B.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
5. DNA Purification and Library Preparation:
-
Purify the DNA using a standard column-based method.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for your sequencing platform.
6. Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the peak profiles between this compound-treated and DMSO-treated samples to identify differential binding sites.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol describes how to measure changes in the expression of PRC1 target genes in HEK293 cells following this compound treatment.
1. Cell Culture and Treatment:
-
Seed HEK293 cells in a 6-well plate and grow to ~70% confluency.
-
Treat the cells with an effective concentration of this compound (e.g., 5-10 µM, to be optimized) or DMSO vehicle control for 24-48 hours.
2. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a standard RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for your PRC1 target genes of interest (e.g., HOXA9, HOXD13) and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR on a real-time PCR instrument.
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the change in gene expression between this compound-treated and DMSO-treated samples using the ΔΔCt method.
-
Express the results as fold change (2-ΔΔCt).
Conclusion
This compound is a powerful tool for dissecting the epigenetic functions of the PRC1 complex. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the role of PRC1 in gene regulation and its implications in development and disease. Careful optimization of experimental conditions, particularly compound concentration and treatment duration, is crucial for obtaining robust and reproducible results.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC4976 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 is a potent, cell-permeable chemical probe that acts as a positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1) chromodomain protein, CBX7.[1] Unlike competitive inhibitors, this compound enhances the binding of the CBX7 chromodomain to nucleic acids, leading to rapid and significant impacts on PRC1 occupancy on chromatin and the expression of Polycomb target genes.[1] This unique mechanism of action makes this compound a valuable tool for studying the intricacies of Polycomb-mediated gene silencing and for developing novel therapeutic agents that target this pathway, which is often dysregulated in cancer and other diseases.[1][2] These application notes provide detailed protocols for high-throughput screening (HTS) assays utilizing this compound to identify and characterize modulators of CBX7.
Mechanism of Action of this compound
This compound functions as a positive allosteric modulator of CBX7.[1] It binds to the CBX7 chromodomain and, instead of blocking the interaction with its natural ligand, it enhances the affinity of CBX7 for nucleic acids.[1] This allosteric modulation leads to a stabilization of the CBX7-nucleic acid complex.[1] In a cellular context, this results in the displacement of CBX7-containing PRC1 from its target genes, ultimately leading to an increased expression of these genes.[1] This mechanism is distinct from previously developed inhibitors like UNC3866, which acts as a silent allosteric modulator.[1] The enhanced cellular efficacy of this compound, despite similar in vitro binding affinities to UNC3866, is attributed to its unique PAM activity.[1][2]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Polycomb Repressive Complex 1 (PRC1) signaling pathway and a typical high-throughput screening workflow for identifying modulators of CBX7.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting UNC4976 in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC4976 in cell-based assays. The information is tailored for scientists and drug development professionals to help navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable positive allosteric modulator (PAM) of the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its mechanism of action is unique; it enhances the binding of the CBX7 chromodomain to nucleic acids (DNA and RNA).[1][3] This increased non-specific binding competes with and antagonizes the specific recruitment of CBX7 to its target sites on chromatin, which are marked by histone H3 lysine 27 trimethylation (H3K27me3).[1][2] This leads to the displacement of PRC1 from these target genes and a subsequent increase in their expression.[1]
Q2: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. A good starting point for a dose-response experiment is in the low micromolar range. For instance, in a CBX7 reporter cell line, this compound has a cellular EC50 of approximately 3.2 µM.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup, typically ranging from 0.1 µM to 30 µM.[4]
Q3: Is this compound toxic to cells?
This compound has been shown to have weak toxicity at high concentrations. Specifically, some toxicity was observed at 100 µM.[1] It is crucial to assess cell viability in your specific cell line at the concentrations you plan to use. This can be done using standard viability assays such as CellTiter-Glo® or Trypan Blue exclusion.
Q4: How should I prepare and store this compound?
For optimal results, it is important to follow the manufacturer's instructions for preparing and storing this compound. Generally, stock solutions should be prepared in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Compound Activity | Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay. | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. |
| Compound Instability or Degradation: Improper storage or handling of this compound can lead to its degradation. | Ensure that this compound is stored correctly in aliquots at -80°C.[3] Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. | |
| Low Cell Permeability (Cell Line Dependent): While this compound is generally cell-permeable, uptake can vary between cell lines. | Increase the incubation time to allow for better compound uptake. Confirm cell permeability using a tagged version of the compound if available, or by assessing a known downstream cellular effect. | |
| Assay Readout Not Sensitive Enough: The chosen assay may not be sensitive enough to detect the effects of this compound. | Use a more sensitive assay. For example, if you are using a reporter assay, ensure the reporter is robustly expressed and responsive. Consider more direct readouts like ChIP-qPCR or RT-qPCR for target gene expression.[1] | |
| High Cell Toxicity | Compound Concentration Too High: this compound can exhibit toxicity at higher concentrations (e.g., 100 µM).[1] | Perform a dose-response curve to determine the highest non-toxic concentration for your cell line. Always include a vehicle control (e.g., DMSO) to assess the effect of the solvent on cell viability. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. | |
| Irreproducible Results | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or overall cell health can lead to variability in experimental outcomes.[5] | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of the experiment.[6] |
| Variability in Compound Treatment: Inconsistent timing or method of compound addition can introduce variability. | Standardize the timing and method of this compound addition to your cells. Ensure even distribution of the compound in the culture medium. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth and compound activity.[6] | To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS.[6] | |
| Unexpected Off-Target Effects | Non-specific Binding: While the mechanism of this compound involves increased non-specific binding to nucleic acids, this could potentially lead to unintended cellular effects.[1] | Use the lowest effective concentration of this compound. Include appropriate negative and positive controls in your experiments. Consider using a structurally related but inactive control compound, such as UNC4219, to distinguish specific from non-specific effects.[1] |
| Modulation of Other Pathways: Like any small molecule, this compound could potentially interact with other cellular targets. | Perform rescue experiments or use orthogonal approaches to confirm that the observed phenotype is due to the modulation of CBX7. For example, knockdown of CBX7 should phenocopy the effects of this compound treatment. |
Experimental Protocols
GFP Reporter Assay for CBX7 Activity
This protocol is adapted from studies on this compound and is designed to measure the derepression of a Polycomb-silenced reporter gene.[1]
-
Cell Seeding: Seed mouse Embryonic Stem Cells (mESCs) containing a CBX7-repressed GFP reporter construct in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and a negative control compound (e.g., UNC4219).
-
Incubation: Incubate the cells for 48-72 hours.
-
GFP Measurement: Measure GFP fluorescence using a plate reader or flow cytometer.
-
Data Analysis: Normalize the GFP signal to a cell viability readout (e.g., CellTiter-Glo®) to account for any cytotoxic effects. Plot the normalized GFP signal against the this compound concentration to determine the EC50 value.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is used to assess the displacement of CBX7 from its target genes.[1]
-
Cell Treatment: Treat cells (e.g., mESCs or HEK293) with this compound at the desired concentration and for the desired time (e.g., 4 hours). Include a vehicle control.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for CBX7 or an isotype control antibody.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for known CBX7 target gene promoters. Analyze the data to determine the relative enrichment of CBX7 at these sites in treated versus control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. marinbio.com [marinbio.com]
optimizing UNC4976 concentration for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC4976. Our goal is to help you optimize the concentration of this compound for maximum effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] It functions by competitively inhibiting the binding of the H3K27me3 mark to the CBX7 chromodomain, leading to the displacement of the PRC1 complex from its target gene promoters.[1][2] Simultaneously, this compound enhances the non-specific binding of CBX7 to DNA and RNA.[1][2] This dual action effectively re-equilibrates PRC1 away from its target genes, leading to their de-repression and subsequent expression.
Q2: What are the primary applications of this compound in research?
A2: this compound is a chemical probe used to study the function of the PRC1 complex and the role of CBX7 in gene silencing. Its ability to de-repress Polycomb target genes makes it a valuable tool for investigating developmental processes, cellular differentiation, and the pathogenesis of diseases where PRC1 is dysregulated, such as cancer.[4]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated cellular efficacy in mouse embryonic stem cells (mESCs) and human embryonic kidney 293 (HEK293) cells.[1] It has been shown to be significantly more potent than its predecessor, UNC3866, in a CBX7 reporter mESC line.[1]
Optimizing this compound Concentration
Data Presentation: Quantitative Effects of this compound
The optimal concentration of this compound is cell-type and assay-dependent. Below is a summary of reported concentrations and their effects.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| CBX7 Reporter mESC | GFP Reporter Assay | EC50 = 3.207 ± 0.352 µM | 14-fold more potent than UNC3866 in de-repressing GFP expression. | [1] |
| mESCs | Cell Viability (CellTiter-Glo) | 100 µM | Weak toxicity observed. This concentration was outside the range used for in vivo assays. | [1] |
| mESCs | ChIP-seq | 20 µM (4-hour treatment) | Efficient displacement of CBX7 and RING1B from Polycomb target genes. | [2] |
| HEK293 | RT-qPCR | Not specified | Increased expression of Polycomb target genes. | [1] |
Troubleshooting Guides
Issue 1: No or minimal change in the expression of target genes after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range from 1 µM to 50 µM. |
| Insufficient Treatment Time | Increase the incubation time with this compound. A time course experiment (e.g., 4, 8, 24, 48 hours) is recommended. |
| Low PRC1/CBX7 Expression | Confirm the expression of CBX7 and other PRC1 components in your cell line using Western blot or qPCR. |
| Incorrect Target Genes | Ensure the genes you are analyzing are known Polycomb target genes in your specific cell type. |
| Compound Inactivity | Verify the integrity and activity of your this compound stock. Use a positive control cell line where its activity has been established, if possible. |
Issue 2: High cell toxicity or cell death observed after treatment.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Lower the concentration of this compound. Refer to the cytotoxicity data provided and perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 in your cell line. |
| Prolonged Treatment | Reduce the duration of this compound exposure. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level (typically <0.5%). Run a vehicle-only control. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to perturbations of Polycomb signaling. |
Mandatory Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
Experimental Protocols
1. Dose-Response Curve for Cell Viability (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
2. Analysis of Target Gene Expression (RT-qPCR)
-
Objective: To quantify the change in expression of Polycomb target genes following this compound treatment.
-
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., based on viability assays) and a vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
3. Chromatin Immunoprecipitation (ChIP) for PRC1 Occupancy
-
Objective: To assess the displacement of PRC1 components (e.g., CBX7, RING1B) from target gene promoters.
-
Methodology:
-
Cell Treatment: Treat approximately 1x10^7 cells with this compound (e.g., 20 µM) or vehicle for 4 hours.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for the PRC1 component of interest (e.g., anti-CBX7, anti-RING1B) or an IgG control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq).
-
References
- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of UNC4976
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of UNC4976. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its unique mechanism involves enhancing the affinity of the CBX7 chromodomain for nucleic acids (both DNA and RNA). This increased binding to nucleic acids competes with and antagonizes the canonical interaction of CBX7 with its histone mark, trimethylated lysine 27 on histone H3 (H3K27me3).[1] The consequence is the displacement of the PRC1 complex from its target gene promoters, leading to the de-repression and increased expression of these target genes.[1][2]
Q2: What are the known primary off-targets of this compound?
A2: The primary known off-targets of this compound are other members of the Polycomb CBX chromodomain family. Due to the high degree of structural similarity within the binding pocket of these proteins, this compound exhibits binding affinity for CBX2, CBX4, and CBX6, in addition to its primary target, CBX7. It also shows some affinity for the CDYL2 chromodomain. A broader screening using a CADOR microarray indicated that the binding interactions of a biotinylated derivative of this compound were largely restricted to the Polycomb CBX chromodomains and a small subset of CDY chromodomains.[1]
Q3: Are there any known effects of this compound on enzymatic epigenetic modifiers like methyltransferases or demethylases?
A3: Based on the currently available literature, there is no published data from broad enzymatic screens, such as kinome panels or screens against histone methyltransferases and demethylases, for this compound. The primary characterization has focused on its activity as a "reader" domain modulator. Therefore, any effects on enzymatic epigenetic modifiers are currently unknown.
Q4: How does the positive allosteric modulation activity of this compound influence its cellular effects?
A4: The PAM activity of this compound is crucial to its enhanced cellular efficacy compared to other CBX7 inhibitors like UNC3866.[1] By not only blocking the H3K27me3 interaction but also promoting a new interaction (binding to nucleic acids), this compound effectively re-localizes the CBX7-containing PRC1 complex away from its target genes. This dual action leads to a more robust de-repression of target genes.[1][2]
Troubleshooting Guide
Problem 1: I am observing unexpected changes in the expression of genes that are not known PRC1-CBX7 targets.
-
Possible Cause 1: Off-target effects on other CBX proteins.
-
Explanation: this compound is known to bind to other CBX family members (CBX2, CBX4, CBX6) which regulate a different subset of genes. The observed gene expression changes may be a result of this compound modulating the activity of these other PRC1 complexes.
-
Recommendation:
-
Cross-reference your list of unexpectedly regulated genes with known targets of CBX2, CBX4, and CBX6-containing PRC1 complexes in your cell type of interest.
-
Perform Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq) for these other CBX proteins to see if their localization is altered by this compound treatment.
-
-
-
Possible Cause 2: Downstream effects of primary target modulation.
-
Explanation: The de-repression of direct PRC1-CBX7 target genes, which may include transcription factors, could lead to a secondary wave of gene expression changes.
-
Recommendation: Conduct a time-course experiment (e.g., RNA-seq at early and late time points after this compound treatment) to distinguish between primary (direct) and secondary (indirect) gene expression changes.
-
Problem 2: The cellular potency of this compound in my assay is significantly different from the published data.
-
Possible Cause 1: Differences in cell type and PRC1 component expression.
-
Explanation: The cellular potency of this compound is dependent on the expression levels and stoichiometry of the PRC1 complex components, particularly the different CBX paralogs, in a given cell line.
-
Recommendation:
-
Profile the expression levels of all CBX paralogs (CBX2, 4, 6, 7, 8) in your cell line using RT-qPCR or western blotting.
-
Consider that the unique PAM mechanism of this compound may have varying effects depending on the nuclear environment and chromatin accessibility in your specific cell type.
-
-
-
Possible Cause 2: Compound stability and aggregation.
-
Explanation: Like many small molecules, the solubility and stability of this compound in your specific cell culture medium and under your experimental conditions could affect its effective concentration.
-
Recommendation: Ensure proper dissolution of the compound in a suitable solvent (e.g., DMSO) and fresh preparation of working solutions. Perform quality control to check for compound precipitation in the media.
-
Data Presentation
In Vitro Binding Affinity of this compound for CBX Chromodomains
The following table summarizes the dissociation constants (Kd) of this compound for various Polycomb CBX and CDYL2 chromodomains as determined by Isothermal Titration Calorimetry (ITC). Lower Kd values indicate higher binding affinity.
| Target Protein | Dissociation Constant (Kd) in nM (Mean ± SD) |
| CBX7 (Primary Target) | 120 ± 10 |
| CBX2 | 3400 ± 200 |
| CBX4 | 120 ± 20 |
| CBX6 | 1100 ± 100 |
| CDYL2 | 930 ± 120 |
Data sourced from Lamb et al., 2019.[1]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol provides a general framework for determining the binding affinity of this compound to a purified chromodomain protein.
Materials:
-
Purified recombinant chromodomain protein (e.g., CBX7) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound dissolved in the same buffer containing a matched concentration of DMSO.
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare a 10-20 µM solution of the chromodomain protein in the reaction buffer.
-
Prepare a 100-200 µM solution of this compound in the same buffer. Ensure the final DMSO concentration is identical in both the protein and compound solutions (typically 1-2%).
-
Thoroughly degas both solutions.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small (e.g., 2 µL) injections of the this compound solution into the protein solution.
-
Allow the system to reach equilibrium between each injection. The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of this compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Chromatin Immunoprecipitation sequencing (ChIP-seq) to Assess Target Engagement
This protocol outlines the key steps to determine the genomic localization of CBX proteins following this compound treatment.
Materials:
-
Cells of interest.
-
This compound and vehicle control (DMSO).
-
Formaldehyde for cross-linking.
-
ChIP-grade antibodies against the CBX protein of interest (e.g., anti-CBX7).
-
Reagents for cell lysis, chromatin shearing (sonication or enzymatic digestion), immunoprecipitation, DNA purification, and library preparation for sequencing.
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 4-24 hours).
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the CBX protein of interest overnight.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment for the CBX protein.
-
Compare the peak profiles between this compound-treated and vehicle-treated samples to determine changes in CBX protein localization.
-
Visualizations
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations in UNC4976 Experiments
Welcome to the technical support center for UNC4976. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and cell-permeable chemical probe that functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its mechanism of action is unique in that it simultaneously antagonizes the specific binding of CBX7 to its canonical histone mark, H3K27me3, while enhancing its non-specific binding to DNA and RNA.[1][2][3] This dual activity leads to a redistribution of PRC1 away from its target gene promoters, resulting in the de-repression of these genes.[1][2]
Q2: What are the key advantages of this compound over its predecessor, UNC3866?
This compound demonstrates significantly enhanced cellular potency compared to UNC3866. For instance, in a CBX7 reporter cell line, this compound exhibited a cellular EC50 of 3.207 ± 0.352 μM, which is approximately 14-fold more potent than UNC3866 (EC50 = 41.66 ± 2.240 μM).[1] This increased efficacy is attributed to its unique positive allosteric modulation of nucleic acid binding, a feature not as pronounced with UNC3866.[1]
Q3: What are the known limitations or potential challenges when working with this compound?
The primary limitation of this compound is its diminished water solubility, largely due to the hydrophobic norbornyl group in its structure.[1] This can present challenges in preparing stock solutions and ensuring its bioavailability in aqueous cell culture media. Additionally, at high concentrations (e.g., 100 μM), some weak cellular toxicity has been observed.[1] Researchers should also be aware of its selectivity profile across different CBX proteins to interpret results accurately.
Q4: How should I prepare and store this compound for cell culture experiments?
Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in a non-polar solvent such as DMSO. For cell culture experiments, the DMSO stock can then be diluted to the final desired concentration in the culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The TFA salt form of this compound may offer improved water solubility and stability.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guides
General Handling and Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | Poor aqueous solubility of this compound. | - Prepare a high-concentration stock solution in 100% DMSO.- When diluting into aqueous media, add the this compound stock solution to the media dropwise while vortexing to facilitate mixing.- Ensure the final DMSO concentration is kept to a minimum (≤0.1%).- Consider using the TFA salt form of this compound for potentially better solubility.[3] |
| Inconsistent experimental results. | Degradation of this compound stock solution. | - Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C for short-term and -80°C for long-term storage. |
Chromatin Immunoprecipitation (ChIP-seq) Experiments
| Problem | Possible Cause | Suggested Solution |
| Reduced CBX7 occupancy at known target genes after this compound treatment, but no corresponding increase in gene expression. | 1. This compound displaces CBX7 from H3K27me3 sites, but the re-localization to non-specific DNA/RNA sites still results in some level of transcriptional repression.2. Other repressive mechanisms are at play. | - Perform RT-qPCR on a panel of known PRC1 target genes to confirm the functional consequence of CBX7 displacement.- Investigate the role of other PRC1 components or parallel repressive pathways. |
| Difficulty in interpreting ChIP-seq data due to widespread, low-level binding of CBX7 across the genome. | This may be a direct consequence of this compound's mechanism, which increases non-specific DNA/RNA binding.[1] | - Include a vehicle control (DMSO) and a negative control compound (e.g., UNC4219) in your ChIP-seq experiment for robust background correction.[1]- Focus on the differential binding analysis between this compound-treated and control samples to identify regions of significant change.- Validate key findings with ChIP-qPCR. |
RT-qPCR Experiments
| Problem | Possible Cause | Suggested Solution |
| High variability in gene expression changes upon this compound treatment. | 1. Inconsistent this compound concentration due to solubility issues.2. Cell-type specific responses to PRC1 inhibition. | - Ensure homogenous dissolution of this compound in the culture medium.- Optimize the treatment time and concentration for your specific cell line.- Use multiple biological replicates and appropriate statistical analysis. |
| No significant change in the expression of known PRC1 target genes. | 1. The selected target genes are not regulated by CBX7-containing PRC1 in your cell type.2. Insufficient treatment time or concentration. | - Confirm the expression of CBX7 in your cell line.- Perform a dose-response and time-course experiment to determine optimal conditions.- Select target genes that are validated PRC1 targets in a similar cellular context. |
Fluorescence Polarization (FP) Assays
| Problem | Possible Cause | Suggested Solution |
| Unexpected increase in fluorescence polarization, suggesting enhanced binding, when expecting displacement. | This is consistent with the positive allosteric modulator (PAM) activity of this compound, which enhances the binding of CBX7 to nucleic acid probes.[1] | - This observation validates the mechanism of action of this compound. The assay is detecting the increased affinity of the CBX7-nucleic acid complex in the presence of the compound.- To measure displacement from H3K27me3, a different assay setup would be required, for example, using a fluorescently labeled H3K27me3 peptide. |
| Low signal or high background in the FP assay. | 1. Suboptimal concentration of the fluorescent probe or protein.2. Non-specific binding to the assay plate or other components. | - Titrate the fluorescently labeled nucleic acid probe and the CBX7 protein to determine the optimal concentrations that give a good assay window.- Use non-binding surface plates.- Include a control with the fluorescent probe alone to determine the baseline polarization. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Target/Assay | Value | Reference |
| Cellular EC50 | CBX7 Reporter Cell Line | 3.207 ± 0.352 µM | [1] |
| Binding Affinity (Kd) by ITC | CBX2 Chromodomain | 28-fold weaker than CBX4/7 | [1] |
| CBX4 Chromodomain | Equipotent to CBX7 | [1] | |
| CBX6 Chromodomain | 9-fold weaker than CBX4/7 | [1] | |
| CBX7 Chromodomain | Equipotent to CBX4 | [1] | |
| CDYL2 Chromodomain | 8-fold weaker than CBX4/7 | [1] |
Experimental Protocols
General Protocol for Preparing this compound for Cell Culture
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Warm a single-use aliquot of the 10 mM this compound DMSO stock to room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
While gently vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise. This helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
-
Use the freshly prepared this compound-containing medium immediately for treating cells.
-
Detailed Methodology for Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and should be optimized for your specific cell type and antibody.
-
Cell Treatment and Cross-linking:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle (DMSO) control.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 bp. The sonication conditions (power, duration, cycles) need to be optimized for your specific cell type and equipment.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a portion of the pre-cleared chromatin with an antibody specific to the protein of interest (e.g., anti-CBX7) overnight at 4°C with rotation.
-
Use a non-specific IgG as a negative control.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
The purified DNA can be used for downstream analysis such as qPCR (ChIP-qPCR) to quantify enrichment at specific loci or for library preparation and next-generation sequencing (ChIP-seq).
-
Visualizations
Caption: this compound Signaling Pathway
Caption: ChIP-seq Experimental Workflow
Caption: Logical Flow of this compound Action
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: UNC4976 ChIP-seq Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UNC4976 in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. The information is tailored to scientists and drug development professionals investigating the effects of this positive allosteric modulator of CBX7.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound ChIP-seq experiments, from experimental setup to data analysis.
| Problem | Potential Cause | Recommended Solution |
| Low ChIP Signal/Enrichment | Ineffective this compound Treatment: Insufficient concentration or incubation time. | Optimize this compound concentration and treatment duration. Perform a dose-response and time-course experiment, monitoring the displacement of the target protein (e.g., CBX7) from a known locus by ChIP-qPCR before proceeding to sequencing. |
| Poor Antibody Quality: The antibody may have low affinity or be non-specific. | Ensure the use of a ChIP-validated antibody. Test multiple antibodies if available and validate their specificity.[1] | |
| Insufficient Starting Material: Too few cells will result in low yields of immunoprecipitated DNA. | Increase the number of cells per immunoprecipitation. Typically, 1-10 million cells are required.[2] | |
| Inefficient Cross-linking or Sonication: Over- or under-cross-linking can mask epitopes or fail to shear chromatin effectively. | Optimize formaldehyde cross-linking time and concentration. Titrate sonication energy to achieve DNA fragments primarily in the 200-1000 bp range.[3] | |
| High Background Signal | Non-specific Antibody Binding: The antibody may be binding to proteins other than the target. | Include a pre-clearing step with protein A/G beads before immunoprecipitation. Use a control IgG antibody from the same species to assess background levels. |
| This compound Off-Target Effects: The compound may be causing global changes in chromatin structure. | Perform control experiments with a structurally related but inactive compound. Analyze input DNA for biases. | |
| Contamination: Reagents may be contaminated with DNA or other substances. | Use fresh, sterile reagents and filter tips. Run a "no DNA" control PCR to check for contamination. | |
| Inconsistent Results Between Replicates | Variable this compound Activity: Differences in cell culture conditions or compound preparation. | Standardize cell culture conditions and this compound preparation protocols. Ensure consistent cell density and passage number. |
| Technical Variability in ChIP Protocol: Inconsistent handling during immunoprecipitation, washing, or elution steps. | Adhere strictly to the protocol for all replicates. Perform washes thoroughly to reduce non-specific binding. | |
| Batch Effects in Sequencing: Samples sequenced in different runs may have systematic biases. | If possible, sequence all samples for a given comparison in the same run. If not, use computational methods to correct for batch effects during data analysis. | |
| Unexpected Peak Distribution | This compound-induced PRC1 Relocalization: The compound is known to displace CBX7 from its canonical binding sites. | This may be an expected biological result. Analyze the displaced peak locations for enrichment of other DNA binding motifs or associations with different genomic features. This compound has been shown to increase non-specific binding of CBX7 to DNA and RNA.[4][5] |
| Incorrect Peak Calling Parameters: Using default settings for peak callers may not be optimal for all data types. | Adjust peak calling parameters (e.g., p-value threshold, fold-change) based on the expected nature of the binding (narrow vs. broad peaks).[6] | |
| Presence of Blacklist Regions: Peaks may be called in regions known to produce artifacts. | Filter out ENCODE blacklist regions from your peak set.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect ChIP-seq results for PRC1 components like CBX7?
A1: this compound is a positive allosteric modulator (PAM) of CBX7, a chromodomain-containing protein within the Polycomb Repressive Complex 1 (PRC1).[4][5] It competitively antagonizes the binding of CBX7 to its target histone mark, H3K27me3, while simultaneously increasing its non-specific affinity for DNA and RNA.[4][7] In a ChIP-seq experiment, treatment with this compound is expected to lead to a displacement of CBX7-containing PRC1 from its canonical Polycomb target genes.[4] This would manifest as a reduction or loss of ChIP-seq peaks at these known target sites compared to a vehicle control.
Q2: What are the essential controls for a this compound ChIP-seq experiment?
A2: To ensure the reliability of your results, the following controls are crucial:
-
Input DNA Control: This sample is processed alongside the ChIP samples but is not subjected to immunoprecipitation. It is used to normalize for biases in chromatin shearing and sequencing.[6]
-
IgG Control: A non-specific antibody of the same isotype as your primary antibody is used to determine the level of background signal from non-specific binding.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound serve as the baseline for comparing changes in protein binding.
-
Positive and Negative Locus Controls (ChIP-qPCR): Before sequencing, validate your ChIP experiment by performing qPCR on a known target gene (positive control) and a region not expected to be bound (negative control) to confirm enrichment.
Q3: How should I pre-process my raw this compound ChIP-seq data?
A3: A standard data pre-processing workflow includes the following steps:
-
Quality Control (QC): Use tools like FastQC to assess the quality of your raw sequencing reads.[8][9]
-
Adapter Trimming: Remove any remaining adapter sequences from the reads.
-
Read Alignment: Align the cleaned reads to a reference genome using an aligner such as Bowtie2 or BWA.[8][10]
-
Filtering: Remove PCR duplicates and reads with low mapping quality.
Q4: Which peak calling strategy is recommended for analyzing this compound ChIP-seq data?
A4: The choice of peak caller depends on the nature of the protein's binding. For transcription factors and chromodomain proteins like CBX7 that often have well-defined binding sites, a peak caller designed for narrow peaks, such as MACS2, is commonly used.[8] It is important to use the input DNA as a control during peak calling to account for local chromatin biases. Given that this compound may induce broad, non-specific binding, you might also consider tools capable of identifying broader regions of enrichment.
Q5: How can I identify differential binding between this compound-treated and control samples?
A5: After calling peaks in both your this compound-treated and vehicle-treated samples, you can use tools like DiffBind or DESeq2 to perform a quantitative comparison of peak intensities. This will allow you to identify genomic regions where the binding of your target protein is significantly increased or decreased upon this compound treatment.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol for this compound Treatment
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cell Culture and this compound Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle for the optimized duration (e.g., 4 hours).[4]
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Isolate nuclei and resuspend in a shearing buffer.
-
Sonicate the chromatin to obtain DNA fragments between 200-1000 bp. Verify fragment size on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with your primary antibody (e.g., anti-CBX7) or an IgG control.
-
Add protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input DNA.
-
Perform high-throughput sequencing.
-
Visualizations
Caption: A typical experimental and computational workflow for a this compound ChIP-seq experiment.
Caption: The proposed mechanism of this compound action leading to PRC1 displacement from target genes.
References
- 1. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Ten Common Mistakes in ChIP-seq Data Analysis â And How Seasoned Bioinformaticians Prevent Them [accurascience.com]
- 7. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]
- 9. A step-by-step guide to ChIP-seq data analysis | Abcam [abcam.com]
- 10. Chapter 17 ChIP-Seq | Choosing Genomics Tools [hutchdatascience.org]
addressing inconsistencies in UNC4976 experimental outcomes
Welcome to the technical support center for UNC4976. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental outcomes when working with this compound, a novel inhibitor of the NF-κB signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the cytoplasmic sequestration of the NF-κB (p65/p50) heterodimer, preventing its translocation to the nucleus and subsequent activation of target gene transcription.[1][2]
Q2: Why am I seeing variable levels of NF-κB inhibition with this compound in my experiments?
A2: Inconsistencies in NF-κB inhibition can arise from several factors, including cell line variability, passage number, stimulus potency (e.g., TNF-α or LPS concentration), this compound concentration and incubation time, and the specific assay used to measure NF-κB activation. Refer to the troubleshooting section for more detailed guidance.
Q3: What are the recommended positive and negative controls when using this compound?
A3:
-
Positive Control (for NF-κB activation): Stimulate cells with a known NF-κB activator such as TNF-α (10-20 ng/mL) or Lipopolysaccharide (LPS) (100 ng/mL).
-
Negative Control (vehicle): Treat cells with the same vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
This compound-only control: To assess any baseline effects of the compound in the absence of a stimulus.
Q4: Can this compound affect other signaling pathways?
A4: While this compound is designed to be a selective IKK inhibitor, off-target effects are possible, especially at high concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration and to consider counter-screening against other relevant kinases if off-target effects are suspected.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of p65 Nuclear Translocation (Western Blot)
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line and experimental conditions. A typical starting range is 0.1 - 10 µM. |
| Incorrect Incubation Time | Optimize the pre-incubation time with this compound before adding the stimulus. A 1-2 hour pre-incubation is generally recommended. Also, optimize the stimulus incubation time to capture peak NF-κB activation.[3] |
| Cell Health and Density | Ensure cells are healthy and not overgrown. High cell density can lead to spontaneous NF-κB activation. Seed cells to be at 70-80% confluency at the time of the experiment. |
| Antibody Issues | Use a validated antibody for p65. Ensure the antibody is specific for the activated form if you are looking at phosphorylation.[4][5] Run positive and negative controls (e.g., knockout/knockdown cells if available) to validate antibody specificity.[4] |
| Inefficient Nuclear/Cytoplasmic Fractionation | Verify the purity of your nuclear and cytoplasmic fractions using antibodies for markers specific to each compartment (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic). |
Issue 2: High Background or Low Signal in NF-κB Luciferase Reporter Assay
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize your transfection protocol. Use a co-transfected control vector (e.g., Renilla luciferase) to normalize for transfection efficiency.[6][7] |
| Promoter Leakiness | The NF-κB reporter construct may have some basal activity. Ensure you have a proper unstimulated control to determine the baseline. |
| Cell Lysis and Luciferase Reagent Issues | Use fresh lysis buffer and luciferase assay reagent as recommended by the manufacturer.[8] Ensure complete cell lysis before measuring luminescence. |
| Suboptimal Stimulus Concentration | Titrate the concentration of your NF-κB stimulus (e.g., TNF-α) to achieve a robust induction of the reporter gene without causing significant cytotoxicity. |
| This compound Cytotoxicity | At high concentrations, this compound may be cytotoxic, leading to a decrease in the luciferase signal that is not due to NF-κB inhibition. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel. |
Data Presentation
Table 1: Example Dose-Response of this compound on TNF-α-induced NF-κB Activity (Luciferase Assay)
| This compound Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0% |
| 0.1 | 125,000 | 16.7% |
| 0.5 | 80,000 | 46.7% |
| 1.0 | 45,000 | 70.0% |
| 5.0 | 18,000 | 88.0% |
| 10.0 | 15,500 | 89.7% |
Table 2: Example Quantification of p65 Nuclear Translocation by Western Blot
| Treatment | Nuclear p65 / Lamin B1 (arbitrary units) | Cytoplasmic p65 / GAPDH (arbitrary units) |
| Untreated | 0.2 | 1.5 |
| TNF-α (10 ng/mL) | 1.8 | 0.4 |
| This compound (1 µM) + TNF-α | 0.4 | 1.3 |
| This compound (1 µM) | 0.2 | 1.6 |
Experimental Protocols
Protocol 1: Western Blot for NF-κB (p65) Nuclear Translocation
-
Cell Seeding: Seed cells (e.g., HeLa or HEK293) in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with TNF-α (10 ng/mL) for 30 minutes.
-
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol with hypotonic lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p65, anti-Lamin B1, anti-GAPDH).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.[9] Quantify band intensity using software like ImageJ.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[7]
-
Allow cells to express the plasmids for 24-48 hours.
-
-
Treatment:
-
Pre-treat cells with a serial dilution of this compound or vehicle for 1-2 hours.
-
Stimulate cells with TNF-α (10 ng/mL) for 6-8 hours.
-
-
Cell Lysis:
-
Remove the media and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[8]
-
-
Luminescence Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the canonical NF-κB signaling pathway.
Caption: Experimental workflow for Western blot analysis of p65 nuclear translocation.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NFkB p65 Antibody (L8F6) | Cell Signaling Technology [cellsignal.com]
- 5. NF-κB p65 (RELA) | Abcam [abcam.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. Detection of NF-κB p65 protein expression by western blot analysis [bio-protocol.org]
mitigating cytotoxicity of UNC4976 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the potential cytotoxicity of UNC4976 at high concentrations.
Troubleshooting Guide
Issue: Observed Cytotoxicity or Reduced Cell Viability After this compound Treatment
High concentrations of this compound may lead to off-target effects and subsequent cellular stress, manifesting as reduced cell viability, morphological changes, or apoptosis. The following steps can help troubleshoot and mitigate these effects.
1. Confirm the On-Target Effect of this compound:
Before attributing cytotoxicity to off-target effects, it is crucial to confirm that the compound is active in your experimental system.
-
Experimental Protocol: Western Blot for H2AK119ub
-
Cell Lysis: Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against H2AK119ub and a loading control (e.g., Histone H3).
-
Analysis: A decrease in H2AK119ub levels should be observed with increasing concentrations of this compound, confirming its on-target activity of displacing PRC1 from chromatin.
-
2. Optimize this compound Concentration and Incubation Time:
Cytotoxicity is often dose- and time-dependent. A systematic optimization of these parameters can help identify a therapeutic window where on-target effects are maximized and cytotoxicity is minimized.
-
Experimental Protocol: Dose-Response and Time-Course for Viability
-
Cell Seeding: Plate cells at a consistent density in a 96-well plate.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for different durations (e.g., 24, 48, 72 hours).
-
Viability Assay: Use a cell viability reagent such as CellTiter-Glo® to measure ATP levels as an indicator of cell viability.[1]
-
Data Analysis: Plot cell viability against this compound concentration for each time point to determine the EC50 (effective concentration for 50% viability reduction).
-
3. Employ a Negative Control Compound:
Using an inactive analog of this compound, such as UNC4219, can help differentiate between on-target mediated effects and non-specific toxicity.[1]
-
Experimental Protocol: Comparative Viability Assay
-
Treatment: Treat cells with equimolar concentrations of this compound, UNC3866 (a less potent analog), and UNC4219 (negative control).[1]
-
Viability Assessment: Perform a cell viability assay as described above.
-
Analysis: If cytotoxicity is observed with this compound but not with UNC4219, it suggests the toxicity may be related to its mechanism of action.
-
4. Co-treatment with a Pan-Caspase Inhibitor:
To determine if the observed cytotoxicity is due to apoptosis, a co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can be performed.
-
Experimental Protocol: Caspase Inhibition Assay
-
Co-treatment: Treat cells with a high concentration of this compound in the presence or absence of Z-VAD-FMK.
-
Viability Measurement: Assess cell viability after the desired incubation period.
-
Interpretation: A rescue of cell viability in the presence of Z-VAD-FMK suggests that this compound is inducing apoptosis.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1).[1][2] It enhances the binding of the CBX7 chromodomain to nucleic acids (DNA and RNA).[1] This increased non-specific binding is thought to re-equilibrate PRC1 away from its canonical H3K27me3 target sites on chromatin, leading to the de-repression of Polycomb target genes.[1][2]
Q2: At what concentration does this compound typically show cytotoxicity?
Published data indicates that this compound exhibits weak toxicity in mouse embryonic stem cells (mESCs) at a concentration of 100 µM.[1] However, the cytotoxic concentration can vary depending on the cell type, cell density, and duration of exposure. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific experimental setup.
Q3: Are there any analogs of this compound with potentially lower cytotoxicity?
UNC3866 is a related compound that is less potent than this compound in cellular assays.[1] While not explicitly stated to be less cytotoxic, its lower cellular efficacy might translate to a different toxicity profile. UNC4219 is an inactive control compound and is reported to be non-toxic.[1]
Q4: Can serum concentration in the culture medium affect this compound cytotoxicity?
Yes, the concentration of serum in the cell culture medium can influence the apparent activity and cytotoxicity of small molecules. Components in serum can bind to the compound, reducing its effective concentration. It is advisable to maintain a consistent serum concentration across all experiments. If cytotoxicity is a concern, a modest increase in serum concentration could be explored, but this may also impact the on-target activity of this compound.
Q5: How can I be sure the observed phenotype is not due to an off-target effect?
Distinguishing on-target from off-target effects is a critical aspect of using chemical probes. Here are a few strategies:
-
Use of Analogs: Compare the phenotype induced by this compound with that of a less potent analog (UNC3866) and an inactive control (UNC4219).[1]
-
Rescue Experiments: If this compound's effect is due to the displacement of a specific PRC1 complex, re-expression of the components of that complex might rescue the phenotype.
-
Orthogonal Approaches: Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown components of the PRC1 complex (e.g., CBX7) and compare the resulting phenotype to that of this compound treatment.
Quantitative Data Summary
| Compound | Description | Reported Cellular Efficacy (GFP Reporter Assay) | Reported Cytotoxicity | Reference |
| This compound | Positive Allosteric Modulator of CBX7 | 14-fold more efficacious than UNC3866 | Weak toxicity at 100 µM in mESCs | [1] |
| UNC3866 | CBX7 Antagonist | Baseline | Non-toxic at concentrations tested | [1] |
| UNC4219 | Negative Control | No activity | Non-toxic at concentrations tested | [1] |
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of UNC4976 Findings with Genetic Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological probe UNC4976 with genetic methods for studying the function of the Polycomb Repressive Complex 1 (PRC1) component, CBX7. This document summarizes key experimental data, details relevant protocols, and presents signaling pathways and workflows to aid in the design and interpretation of experiments targeting the PRC1 pathway.
Introduction to this compound and its Target, CBX7
The Polycomb group (PcG) of proteins are critical epigenetic repressors that play a fundamental role in regulating gene expression, particularly during development and in the maintenance of cell identity.[1] A key component of the canonical Polycomb Repressive Complex 1 (PRC1) is the chromobox protein CBX7, which recognizes and binds to histone H3 trimethylated at lysine 27 (H3K27me3), a mark deposited by PRC2. This interaction is crucial for the recruitment and stabilization of PRC1 at target gene loci, leading to transcriptional repression.
This compound is a potent and cell-permeable chemical probe that acts as a positive allosteric modulator (PAM) of the CBX7 chromodomain.[2][3][4] Its unique mechanism of action involves enhancing the affinity of CBX7 for nucleic acids (both DNA and RNA) while simultaneously antagonizing the H3K27me3-specific recruitment of CBX7 to its target genes.[2][5] This ultimately leads to the displacement of the PRC1 complex from chromatin and the de-repression of target gene expression.[2]
Genetic methods, such as small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR/Cas9, provide alternative and complementary approaches to interrogate CBX7 function by reducing or eliminating its expression. This guide compares the outcomes of using this compound with the effects of genetic knockdown or knockout of CBX7.
Comparative Data: Pharmacological vs. Genetic Perturbation of CBX7
The following tables summarize the reported effects of this compound and genetic knockdown of CBX7 on various cellular and molecular parameters. It is important to note that these data are compiled from different studies and experimental systems; direct head-to-head comparisons in the same system are limited in the current literature.
Table 1: Effects on PRC1 Complex and Target Gene Expression
| Parameter | This compound Treatment | CBX7 Knockdown (siRNA/shRNA) | References |
| PRC1 Occupancy at Target Genes | Decreased CBX7 and RING1B binding at target gene promoters. | Not directly measured in the reviewed studies, but expected to decrease. | [2] |
| Expression of PRC1 Target Genes | Increased expression of known PRC1 target genes. | Upregulation of PRC1 target genes, including other Cbx paralogs (Cbx2, Cbx4, Cbx8). | [2][6] |
Table 2: Phenotypic Effects
| Phenotype | This compound Treatment | CBX7 Knockdown (siRNA/shRNA/CRISPR) | References |
| Cell Proliferation/Viability | Data not available in the reviewed studies. | Increased cell viability in pancreatic cancer cells. Inhibition of cardiomyocyte proliferation. | [7][8] |
| Cell Differentiation | Not directly assessed, but derepression of developmental genes is implied. | Knockdown in embryonic stem cells (ESCs) leads to differentiation. | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental approaches is crucial for understanding the comparison between pharmacological and genetic interventions.
Caption: this compound signaling pathway.
Caption: Comparative experimental workflow.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is adapted from methodologies used to assess the displacement of PRC1 components from target genes following this compound treatment.[2]
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., CBX7, RING1B) overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known PRC1 target genes. Analyze the data relative to the input control.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is used to measure changes in the expression of PRC1 target genes.[2]
-
RNA Extraction: Isolate total RNA from treated or transfected cells using a suitable RNA extraction kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression using the delta-delta Ct method.
Genetic Knockdown using siRNA
This protocol outlines the general steps for transiently knocking down CBX7 expression.
-
siRNA Design and Synthesis: Design or obtain at least two independent siRNAs targeting different regions of the CBX7 mRNA, along with a non-targeting (scrambled) control siRNA.
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
Transfection: Prepare transfection complexes by mixing the siRNA with a suitable lipid-based transfection reagent in serum-free medium. Add the complexes to the cells and incubate.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a portion of the cells to validate the knockdown efficiency by RT-qPCR (to measure mRNA levels) and Western blotting (to measure protein levels).
-
Phenotypic or Gene Expression Analysis: Use the remaining cells for downstream applications, such as cell viability assays or gene expression analysis of PRC1 target genes.
Discussion and Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of CBX7 serve as valuable tools to investigate the role of PRC1 in gene regulation and cellular processes.
This compound offers several advantages:
-
Temporal Control: Its effects are rapid and reversible, allowing for the study of acute responses to PRC1 inhibition.
-
Dose-dependent Effects: The degree of inhibition can be titrated by varying the concentration of the compound.
-
Ease of Use: It can be applied to a wide range of cell types without the need for genetic manipulation.
Genetic methods provide complementary strengths:
-
High Specificity: When properly validated, siRNA/shRNA and CRISPR can achieve highly specific and potent silencing of the target gene.
-
Long-term Studies: Stable knockdown or knockout cell lines can be generated for long-term experiments.
-
Validation of Pharmacological Findings: Genetic approaches are the gold standard for validating the on-target effects of a chemical probe.
The available data suggests that both this compound and CBX7 knockdown lead to the de-repression of PRC1 target genes. However, the broader phenotypic consequences may differ due to the distinct mechanisms of action. This compound's allosteric modulation and enhancement of nucleic acid binding is a more nuanced perturbation than the complete removal of the protein. For instance, the upregulation of other Cbx paralogs observed upon CBX7 knockdown might be a compensatory mechanism that could be absent or different in the context of this compound treatment.
References
- 1. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a-z.lu [a-z.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MicroRNA Regulation of Cbx7 Mediates a Switch of Polycomb Orthologs during ESC Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CBX7 suppresses cell proliferation, migration, and invasion through the inhibition of PTEN/Akt signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polycomb group protein CBX7 represses cardiomyocyte proliferation via modulation of the TARDBP/RBM38 axis - PMC [pmc.ncbi.nlm.nih.gov]
UNC4976: A Comparative Analysis of its Selectivity Profile Against Other Chromodomains
UNC4976 has emerged as a potent and cellularly active chemical probe for the chromodomains of the Polycomb Repressive Complex 1 (PRC1). Its unique mechanism of action as a positive allosteric modulator of CBX7 nucleic acid binding has garnered significant interest within the research community. This guide provides a comprehensive comparison of this compound's binding affinity and selectivity against a panel of other chromodomains, supported by experimental data and detailed methodologies.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized using Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event to determine the dissociation constant (Kd). The following table summarizes the binding affinities and selectivity of this compound for various Polycomb CBX and CDY chromodomains.
| Chromodomain | Dissociation Constant (Kd) | Fold Selectivity vs. CBX7 |
| CBX7 | 59 nM[1] | 1 |
| CBX4 | 62 nM[1] | ~1 |
| CBX2 | ~1652 nM (calculated) | ~28-fold |
| CBX6 | ~531 nM (calculated) | ~9-fold |
| CDYL2 | ~472 nM (calculated) | ~8-fold |
Note: Fold selectivity is calculated relative to the Kd for CBX7. Calculated Kd values for CBX2, CBX6, and CDYL2 are derived from the reported fold-selectivity against CBX4/7.
This compound demonstrates a nearly identical affinity for CBX4 and CBX7. This is attributed to the identical amino acid residues in the ligand-binding pockets of these two chromodomains. The compound exhibits significant selectivity against other tested chromodomains, including CBX2, CBX6, and CDYL2.
Further broad-spectrum selectivity profiling was conducted using a Chromatin-Associated Domain Array (CADOR) containing 120 purified lysine-methyl (Kme) reader domains. In these assays, biotinylated this compound exclusively interacted with the five Polycomb CBX chromodomains and a small subset of CDY chromodomains, indicating a high degree of selectivity within the broader family of methyl-lysine reader domains.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity profile of this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.
-
Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of this compound binding to various chromodomains.
-
Instrumentation: A MicroCal ITC200 or similar instrument is typically used.
-
Sample Preparation:
-
All proteins (CBX and CDY chromodomains) are expressed and purified to >95% purity.
-
The protein and this compound are dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.
-
The final concentrations are accurately determined. Typical concentrations are 10-50 µM for the protein in the sample cell and 100-500 µM for the ligand in the syringe.
-
-
Experimental Procedure:
-
The sample cell is filled with the purified chromodomain solution.
-
The injection syringe is filled with the this compound solution.
-
A series of small injections (e.g., 2 µL) of the this compound solution are titrated into the sample cell at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
A control experiment is performed by titrating this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the raw binding data.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the Kd, ΔH, and n.
-
Chromatin-Associated Domain Array (CADOR) Microarray
This high-throughput screening method is used to assess the selectivity of a compound against a large panel of protein domains simultaneously.
-
Objective: To evaluate the binding specificity of this compound against a broad range of methyl-lysine reader domains.
-
Array Preparation:
-
A library of 120 purified Kme reader domains (including chromodomains, Tudor domains, PHD fingers, etc.) are spotted onto a nitrocellulose-coated glass slide.
-
-
Experimental Procedure:
-
The microarray slide is blocked to prevent non-specific binding.
-
The slide is incubated with a biotinylated version of this compound at a specific concentration.
-
The slide is washed to remove unbound compound.
-
The slide is then incubated with a fluorescently labeled streptavidin conjugate, which binds to the biotin tag on this compound.
-
The slide is washed again to remove unbound streptavidin.
-
-
Data Acquisition and Analysis:
-
The microarray is scanned using a fluorescence scanner to detect the spots where the biotinylated this compound has bound.
-
The fluorescence intensity of each spot is quantified to determine the relative binding affinity of this compound to each of the spotted domains.
-
Signaling Pathway and Mechanism of Action
This compound targets the CBX chromodomains, which are essential components of the Polycomb Repressive Complex 1 (PRC1). PRC1 is a key epigenetic regulator that plays a critical role in gene silencing and maintaining cellular identity.
Caption: PRC1-mediated gene silencing and its inhibition by this compound.
The Polycomb Repressive Complex 2 (PRC2) first catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of repressed chromatin. The chromodomain of CBX7, a subunit of the canonical PRC1 complex, recognizes and binds to this H3K27me3 mark.[2] This interaction is crucial for the recruitment of PRC1 to specific gene loci, leading to chromatin compaction and transcriptional repression.[3][4] this compound acts by binding to the CBX7 chromodomain, thereby preventing its interaction with H3K27me3 and disrupting the recruitment of PRC1 to its target genes, ultimately leading to the de-repression of gene expression.
References
- 1. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
- 2. Polycomb protein family member CBX7 plays a critical role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycomb CBX7 Directly Controls Trimethylation of Histone H3 at Lysine 9 at the p16 Locus | PLOS One [journals.plos.org]
- 4. Epigenetic regulation by polycomb group complexes: focus on roles of CBX proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Chemical Probes for Studying CBX7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative chemical probes for studying the chromobox protein homolog 7 (CBX7), a key epigenetic regulator involved in gene silencing and implicated in various cancers. The performance of these probes is evaluated based on available experimental data, offering insights into their potency, selectivity, and cellular activity. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of these findings.
Data Presentation: Quantitative Comparison of CBX7 Chemical Probes
The following table summarizes the quantitative data for various chemical probes targeting the CBX7 chromodomain. This allows for a direct comparison of their biochemical potency and selectivity.
| Chemical Probe | Type | Assay | Target | IC50 | Kd | Selectivity Profile | Reference(s) |
| UNC3866 | Peptidomimetic | AlphaScreen | CBX7-H3 Interaction | 66 ± 1.2 nM | ~100 nM | Equipotent for CBX4; 6- to 18-fold selective vs. other CBX/CDY chromodomains.[1][2][3] | [1][2][3] |
| MS37452 | Small Molecule | NMR Titration, Fluorescence Anisotropy | CBX7 Chromodomain | - | 27.7 µM (Kd), 43 µM (Ki) | ~3-fold weaker affinity for CBX4; >10-fold weaker for CBX2/6/8.[4][5] | [4][5] |
| MS351 | Small Molecule | - | CBX7 Chromodomain | - | ~500 µM (in absence of RNA), ~24 µM (in presence of RNA) | Selectively targets the RNA-bound form of CBX7. | [6] |
| MS452 | Small Molecule | Cell Viability (OCI-AML3) | CBX7 | ~10 µM | - | - | [7] |
| EC-134 | Small Molecule | Cell Viability (OCI-AML3) | CBX7 | >25 µM | - | - | [7] |
| BDA-41 | Small Molecule | Cell Viability (OCI-AML3) | CBX7 | ~15 µM | - | - | [7] |
| Compound 9 | Peptidomimetic | ITC, FP | CBX7 Chromodomain | - | 220 nM | 3.3-fold vs. CBX2, 1.8-fold vs. CBX4, 7.3-fold vs. CBX8, 28-fold vs. CBX1.[8][9] | [8][9] |
| Compound 10 | Peptidomimetic | FP | CBX7 Chromodomain | 0.18 µM | - | 2.2-fold vs. CBX2, 4.3-fold vs. CBX4, 8.5-fold vs. CBX6, 28-fold vs. CBX8, 140-fold vs. CBX1.[8] | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of CBX7 chemical probes are provided below.
Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity of chemical probes to the CBX7 chromodomain by measuring the change in polarization of a fluorescently labeled ligand.
Materials:
-
Purified recombinant CBX7 chromodomain protein
-
Fluorescently labeled peptide probe (e.g., FITC-H3K27me3 peptide)
-
Test compounds (chemical probes)
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 1 mM DTT, 1 mM benzamidine, 1 mM PMSF, and 0.01% Tween-20
-
384-well black, non-binding surface plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Dilute the purified CBX7 protein and the fluorescently labeled peptide probe to their desired working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are often around 0.4 µM for CBX7 and 100 nM for the probe.
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add the CBX7 protein and the fluorescently labeled peptide probe.
-
Add the serially diluted test compounds to the wells. Include control wells with only the probe (for minimum polarization) and wells with the probe and CBX7 but no compound (for maximum polarization).
-
The final volume in each well should be uniform (e.g., 20-50 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
For competitive binding assays, determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine whether a CBX7 inhibitor can displace CBX7 from its target gene promoters in a cellular context.
Materials:
-
Cells treated with a CBX7 inhibitor or vehicle control (e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.0)
-
Sonication buffer
-
ChIP-grade anti-CBX7 antibody (e.g., Abcam ab21873)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target gene promoters (e.g., INK4a/ARF) and a negative control region
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the anti-CBX7 antibody or an IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating with NaCl and Proteinase K at 65°C.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the promoter regions of CBX7 target genes and a negative control region.
-
Analyze the data to determine the relative enrichment of the target DNA in the CBX7 immunoprecipitate compared to the IgG control.
-
Western Blotting
This method is used to assess the downstream effects of CBX7 inhibition on the protein levels of its target genes.
Materials:
-
Cell lysates from cells treated with a CBX7 inhibitor or vehicle control
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p16INK4a) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the study of CBX7 and its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological targeting of CBX7 alters the epigenetic landscape and induces differentiation of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Confirming On-Target Effects of UNC4976 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC4976 and its analogue, UNC3866, in confirming on-target effects within a cellular context. This compound is a potent and cell-permeable chemical probe for the Polycomb Repressive Complex 1 (PRC1) chromodomain, CBX7.[1][2] Its unique mechanism of action as a positive allosteric modulator (PAM) of nucleic acid binding distinguishes it from other inhibitors and results in enhanced cellular efficacy.[1][2][3] This guide will delve into the experimental data supporting its on-target effects and provide detailed protocols for key assays.
Comparison of this compound and UNC3866
This compound and UNC3866 are both potent binders to the CBX7 chromodomain. However, their distinct mechanisms of action lead to significant differences in their cellular activities. This compound acts as a positive allosteric modulator, enhancing the binding of CBX7 to nucleic acids, while simultaneously antagonizing the interaction with its canonical histone mark, H3K27me3.[2][3] This dual action effectively displaces PRC1 from its target genes, leading to their derepression. In contrast, UNC3866 acts as a competitive inhibitor of the H3K27me3-CBX7 interaction without the allosteric modulation of nucleic acid binding. This fundamental difference in their mechanism is believed to be the reason for the enhanced cellular potency of this compound.[1][4]
| Feature | This compound | UNC3866 | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of nucleic acid binding to CBX7 | Competitive inhibitor of H3K27me3 binding to CBX7 | [1][4] |
| Cellular Potency | Significantly more potent in cellular assays | Less potent in cellular assays despite similar in vitro affinity | [1][4] |
| Effect on Polycomb Target Gene Expression | Pronounced increase in transcription | No or mild effect on derepression | [1] |
| In Vitro Binding Affinity to CBX7 | Similar to UNC3866 | Similar to this compound | [1] |
| Cell Permeability | Similar to UNC3866 | Similar to this compound | [1] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in modulating PRC1 activity at Polycomb target genes.
Caption: Mechanism of this compound action on PRC1.
Experimental Workflows
Confirming the on-target effects of this compound involves a series of cell-based assays to demonstrate its specific mechanism of action.
Caption: Workflow for confirming this compound on-target effects.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Nucleic Acid Binding
This assay is used to demonstrate the positive allosteric modulation of this compound on the binding of CBX7 to nucleic acids in vitro.
-
Materials:
-
Purified CBX7 chromodomain protein.
-
Fluorescently labeled double-stranded DNA (FAM-dsDNA) or RNA (FAM-ANRIL-RNA) probes.
-
This compound, UNC3866, and control compounds (e.g., UNC4219, a negative control).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well black plates.
-
-
Protocol:
-
Prepare a solution of CBX7 chromodomain (e.g., 30 μM) and the fluorescently labeled nucleic acid probe (e.g., 100 nM) in the assay buffer.
-
Serially dilute the test compounds (this compound, UNC3866, controls) in DMSO and then into the assay buffer.
-
In a 384-well plate, add the CBX7-probe mixture.
-
Add the diluted compounds to the wells. Include a "No Protein Control" (NPC) containing only the probe and buffer, and a DMSO vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Normalize the data to the NPC and plot the FP signal against the compound concentration to determine the effect of the compounds on the CBX7-nucleic acid interaction.[1]
-
Reverse Transcription Quantitative PCR (RT-qPCR) for Target Gene Expression
This assay measures the change in mRNA levels of known Polycomb target genes following treatment with this compound.
-
Materials:
-
HEK293 cells or another suitable cell line.
-
This compound, UNC3866, and control compounds.
-
Cell culture medium and reagents.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for target genes (e.g., known canonical PRC1 targets) and a housekeeping gene (e.g., GAPDH).
-
-
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound, UNC3866, and controls for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions using the synthesized cDNA, specific primers for target genes and a housekeeping gene, and a qPCR master mix.
-
Run the qPCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to calculate the relative mRNA expression of the target genes, normalized to the housekeeping gene and the vehicle control.[1]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to globally assess the changes in CBX7 occupancy on chromatin following this compound treatment.
-
Materials:
-
Cell line of interest.
-
This compound and control compounds.
-
Formaldehyde for cross-linking.
-
ChIP-grade antibody against CBX7.
-
Reagents for cell lysis, chromatin shearing (sonication or enzymatic digestion), immunoprecipitation, and DNA purification.
-
Reagents and equipment for library preparation and next-generation sequencing.
-
-
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments.
-
Immunoprecipitate the chromatin using an antibody specific for CBX7.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing of the library.
-
Align the sequencing reads to a reference genome and perform peak calling to identify regions of CBX7 enrichment.
-
Compare the CBX7 occupancy profiles between this compound-treated and control-treated cells to identify regions where CBX7 is displaced.[1]
-
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a-z.lu [a-z.lu]
- 4. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
UNC4976: A Leap Forward in Cellular Potency for Probing Polycomb Repressive Complex 1
A significant advancement in the field of chemical biology, UNC4976 has emerged as a superior chemical probe for studying the Polycomb Repressive Complex 1 (PRC1), demonstrating marked advantages in cellular efficacy over its predecessors, most notably UNC3866. This guide provides a detailed comparison of this compound with previous compounds, supported by experimental data, to assist researchers in understanding its unique mechanism and utility.
This compound distinguishes itself as a potent positive allosteric modulator (PAM) of the CBX7 chromodomain, a key component of the PRC1 complex.[1][2] Its novel mechanism of action involves a dual function: it competitively antagonizes the binding of the PRC1 complex to its target histone mark, H3K27me3, while simultaneously enhancing the affinity of the CBX7 chromodomain for nucleic acids (DNA and RNA).[1][2] This allosteric modulation effectively re-localizes PRC1 away from its target genes, leading to their increased expression.[1][2]
Comparative Performance Data
The superiority of this compound is most evident in its enhanced cellular activity. While displaying nearly identical in vitro binding affinities to its precursor UNC3866, this compound exhibits a striking 14-fold increase in cellular potency.[1][3][4]
| Parameter | This compound | UNC3866 | Key Advantage of this compound |
| Cellular Efficacy (Polycomb in-vivo Assay) | IC50 ≈ 0.5 µM | IC50 ≈ 7 µM | 14-fold more potent in a cellular context.[1] |
| Cell Permeability (CAPA) | ~2-fold more permeable | Less permeable | Improved ability to cross cell membranes.[1] |
| Binding Affinity to CBX7 (ITC) | Kd ≈ 25 nM | Kd ≈ 25 nM | Comparable in vitro binding affinity.[1] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Competitive Antagonist | Unique dual mechanism enhances cellular effect.[1][2] |
Mechanism of Action: A Dual Approach to PRC1 Modulation
The distinct mechanism of this compound as a positive allosteric modulator is central to its enhanced cellular performance. Unlike UNC3866, which acts as a straightforward competitive inhibitor of H3K27me3 binding, this compound introduces a secondary function. By increasing the affinity of the CBX7 chromodomain for nucleic acids, it actively sequesters the PRC1 complex away from its canonical chromatin targets. This leads to a more profound and rapid impact on the expression of Polycomb target genes.[1]
Caption: this compound's dual mechanism of action.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize and compare this compound and UNC3866.
Polycomb In-Vivo GFP Reporter Assay
This cellular assay was employed to quantitatively assess the ability of compounds to de-repress a GFP reporter gene under the control of a Polycomb-responsive element.
-
Cell Line: A human embryonic kidney (HEK293) cell line engineered to express a GFP reporter gene repressed by the Polycomb system.
-
Compound Treatment: Cells were treated with a dose-response range of this compound, UNC3866, or a negative control (UNC4219).
-
Flow Cytometry: After a set incubation period, the percentage of GFP-positive cells was quantified using flow cytometry.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the cellular potency of each compound.
Caption: Workflow for the Polycomb in-vivo GFP reporter assay.
Fluorescence Polarization (FP) Assay
This in vitro assay was utilized to measure the binding of the CBX7 chromodomain to nucleic acids in the presence and absence of the compounds.
-
Reagents: Purified CBX7 chromodomain protein, a fluorescently labeled nucleic acid probe (DNA or RNA), and the test compounds.
-
Assay Principle: The assay measures the change in polarization of the fluorescently labeled probe upon binding to the larger CBX7 protein.
-
Procedure: The CBX7 protein and the fluorescent probe were incubated with varying concentrations of this compound or UNC3866.
-
Measurement: Fluorescence polarization was measured using a plate reader. An increase in polarization indicates enhanced binding.
-
Data Analysis: The data was analyzed to determine the allosteric effect of the compounds on the CBX7-nucleic acid interaction.
Isothermal Titration Calorimetry (ITC)
ITC was used to directly measure the binding affinity and thermodynamics of the compounds to the CBX7 chromodomain.
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation: The purified CBX7 chromodomain was placed in the sample cell, and the compound (this compound or UNC3866) was loaded into the injection syringe.
-
Titration: The compound was titrated into the protein solution in a series of small injections.
-
Data Acquisition: The heat change associated with each injection was measured.
-
Data Analysis: The binding isotherm was fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Conclusion
This compound represents a significant improvement over previous PRC1 chemical probes, offering substantially enhanced cellular efficacy. Its unique positive allosteric mechanism of action, which combines antagonism of H3K27me3 binding with the potentiation of nucleic acid binding, provides a powerful tool for investigating Polycomb-mediated gene regulation. The detailed experimental data and protocols provided herein offer a comprehensive guide for researchers seeking to leverage the advanced capabilities of this compound in their studies of chromatin biology and drug discovery.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling UNC4976
For Immediate Implementation: This document provides crucial safety and operational guidance for laboratory professionals handling UNC4976, a novel positive allosteric modulator (PAM) peptidomimetic of the CBX7 chromodomain.[1][2] Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to personal protective equipment (PPE) is paramount to ensure personnel safety. This guide is founded on the precautionary principle, treating this compound as a compound with potential unknown hazards.
Core Personal Protective Equipment (PPE) Requirements
All personnel handling this compound in solid or solution form must adhere to the following minimum PPE requirements. These guidelines are based on standard best practices for handling chemical and biological hazards in a laboratory setting.[3][4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield worn over safety glasses is required when there is a risk of splashes, such as during solution preparation or transfers of significant volumes.[4][6] | Protects against splashes, aerosols, and accidental contact with the eyes and face. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or when working with higher concentrations, double-gloving or using gloves with a higher level of chemical resistance is recommended.[4] Always consult the glove manufacturer's chemical resistance guide for specific solvents used.[6] | Prevents skin contact and absorption of the compound. Nitrile gloves offer broad protection against a range of chemicals.[6] |
| Body Protection | A properly fitting, buttoned laboratory coat.[6] A flame-resistant lab coat should be considered if flammable solvents are in use.[3] | Protects skin and personal clothing from spills and contamination. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material.[5][6] | Prevents injuries from dropped objects and protects feet from spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or unavailable, a risk assessment must be conducted to determine the need for respiratory protection. A fit-tested N95 respirator or higher may be required.[3][6] | Minimizes the risk of inhaling airborne particles or aerosols of the compound. |
Operational and Disposal Plan
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the experimental protocol thoroughly.
-
Weighing: For solid this compound, conduct all weighing operations within a chemical fume hood or a balance enclosure to prevent inhalation of fine powders.
-
Solution Preparation: When preparing solutions, do so within a chemical fume hood. Add the solid compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, remove gloves and wash hands thoroughly with soap and water.
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container compatible with the solvents used.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
PPE Selection Logic
The selection of appropriate PPE is a critical step in mitigating risks associated with handling novel compounds. The following diagram illustrates the decision-making process based on the nature of the task.
Caption: Decision tree for selecting appropriate PPE based on the handling task.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
